molecular formula C17H24N4O4 B2759605 Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate CAS No. 1903591-47-8

Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate

Katalognummer: B2759605
CAS-Nummer: 1903591-47-8
Molekulargewicht: 348.403
InChI-Schlüssel: BVFZPPZCDPFCAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a morpholinopyrimidine moiety, and an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the morpholinopyrimidine moiety. The ethyl ester group is then added to complete the synthesis. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH ensures consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate has been investigated for its role as a pharmacological agent targeting specific enzymes and pathways in biological systems. Notably, it has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids.

Inhibition of NAPE-PLD

Research indicates that modifications to the structure of pyrimidine derivatives can enhance their inhibitory potency against NAPE-PLD. The compound has shown promise in optimizing drug-like properties, leading to the development of potent inhibitors such as LEI-401, which resulted from structural modifications that included the morpholine group .

Table 1: Structure-Activity Relationship (SAR) Analysis

CompoundR1 SubstituentR2 SubstituentR3 SubstituentIC50 (nM)
LEI-401Cyclopropylmethylamide(S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine72
Compound 2Cyclopropylmethylamide(S)-3-phenylpiperidineMorpholine720

This table summarizes the SAR findings where the replacement of morpholine with a smaller and more polar substituent significantly increased inhibitory activity .

Neurological Disorders

The modulation of NAPE-PLD activity has implications for treating neurological disorders characterized by dysregulation of endocannabinoid signaling. This compound may provide insights into therapeutic strategies for conditions such as anxiety and depression by influencing levels of anandamide, a key endocannabinoid .

Cardiovascular Applications

In addition to its neurological applications, compounds structurally related to this compound have been explored for their potential as RhoA inhibitors, which are relevant in cardiovascular disease therapy. This highlights the versatility of the compound in addressing multiple therapeutic targets .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound in preclinical models:

Preclinical Efficacy

A study detailed the effects of LEI-401 on emotional behavior in mice, demonstrating that at a dosage of 30 mg/kg, it significantly decreased anandamide levels and altered emotional responses, indicating its potential as a therapeutic agent for mood disorders .

Structural Modifications Leading to Enhanced Activity

Further investigations into the SAR revealed that specific structural modifications can lead to compounds with improved pharmacokinetic profiles and enhanced potency, suggesting that this compound could serve as a lead compound for further development .

Wirkmechanismus

The mechanism by which Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • Indole derivatives

Uniqueness

Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N4O3\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes a piperidine ring, a morpholine moiety, and a pyrimidine carbonyl group, which contribute to its biological properties.

This compound has been primarily studied for its inhibitory effects on the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipid mediators such as N-acylethanolamines (NAEs). The inhibition of NAPE-PLD can modulate various physiological processes, including pain perception and emotional behavior.

Key Findings:

  • Inhibition Potency : The compound has shown sub-micromolar potency in inhibiting NAPE-PLD, with an IC50 value reported at approximately 72 nM .
  • Biochemical Assays : In vitro assays using HEK293T cells overexpressing human NAPE-PLD demonstrated that this compound effectively reduced the levels of NAEs, indicating its potential for therapeutic applications in modulating lipid signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated how modifications to the core structure influence biological activity. Key observations include:

Substituent Effect on Activity
Morpholine groupEssential for binding affinity
Piperidine linkerOptimal for enhancing potency
Carbonyl positionCritical for enzyme inhibition

These findings suggest that careful modification of substituents can lead to compounds with enhanced efficacy against target enzymes .

Case Studies

Several studies have explored the biological activity of this compound in various models:

  • Neurobehavioral Effects : In animal models, administration of this compound resulted in altered emotional behaviors, supporting its role in neuropharmacology. The modulation of NAEs was linked to changes in anxiety-like behaviors observed in mice .
  • Antimicrobial Activity : Research indicated that derivatives of this compound exhibited activity against Mycobacterium tuberculosis by inhibiting decaprenylphosphoryl-beta-D-ribofuranose (DprE1), a critical enzyme for bacterial cell wall synthesis. The minimum inhibitory concentration (MIC) values were significantly lower than those of existing treatments, making it a promising candidate for further development .

Eigenschaften

IUPAC Name

ethyl 1-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-2-25-17(23)13-3-5-21(6-4-13)16(22)14-11-15(19-12-18-14)20-7-9-24-10-8-20/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFZPPZCDPFCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.